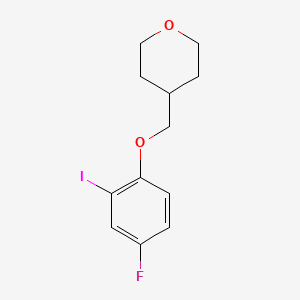
4-((4-Fluoro-2-iodophenoxy)methyl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Fluoro-2-iodophenoxy)methyl)tetrahydro-2H-pyran is an organic compound with the molecular formula C12H14FIO2. This compound is characterized by the presence of a tetrahydro-2H-pyran ring, a fluorine atom, and an iodine atom attached to a phenoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluoro-2-iodophenoxy)methyl)tetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-2-iodophenol and tetrahydro-2H-pyran.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the phenol group reacts with the tetrahydro-2H-pyran to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch or continuous flow reactors may be used.
Purification Steps: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the final compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluoro-2-iodophenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different substituents replacing the iodine atom.
Scientific Research Applications
4-((4-Fluoro-2-iodophenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-((4-Fluoro-2-iodophenoxy)methyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-((2-Fluoro-4-iodophenoxy)methyl)tetrahydro-2H-pyran
- 4-((4-Fluoro-2-chlorophenoxy)methyl)tetrahydro-2H-pyran
- 4-((4-Fluoro-2-bromophenoxy)methyl)tetrahydro-2H-pyran
Uniqueness
4-((4-Fluoro-2-iodophenoxy)methyl)tetrahydro-2H-pyran is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity. The combination of these halogens in the phenoxy group makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(4-fluoro-2-iodophenoxy)methyl]oxane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FIO2/c13-10-1-2-12(11(14)7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZJBPGXMAARKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FIO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
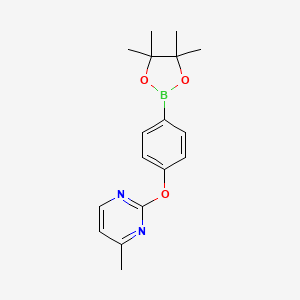
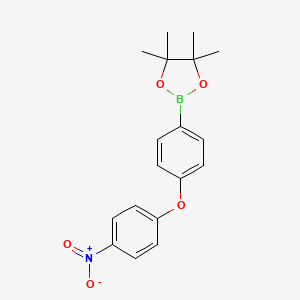
![4-chloro-5-iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8197901.png)
![2,5-Difluoro-3'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B8197909.png)
![3'-Chloro-2,5-difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8197916.png)
![5-(2-Methoxyphenyl)-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B8197928.png)
![(4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B8197936.png)
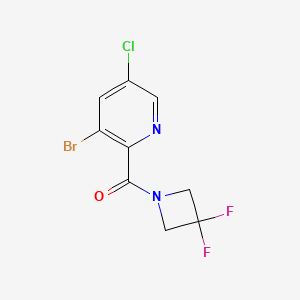
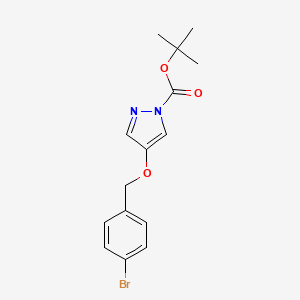
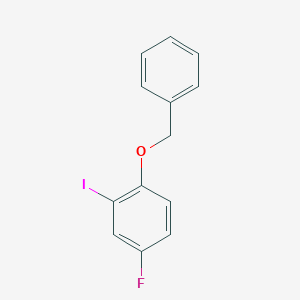
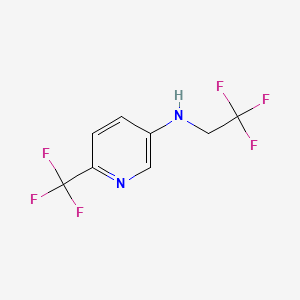
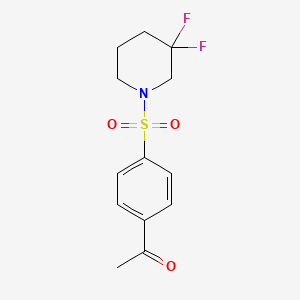
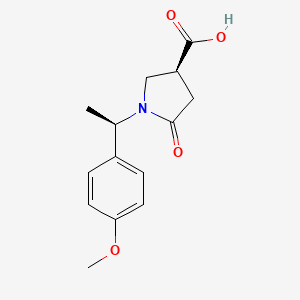
![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-amine](/img/structure/B8198001.png)
